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D-(+)-Raffinose-13C6

Cat. No.: B1155812
M. Wt: 510.39
Attention: For research use only. Not for human or veterinary use.
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Description

D-(+)-Raffinose-13C6 is a stable isotope-labeled analog of raffinose, a trisaccharide composed of galactose, glucose, and fructose . This compound, where six carbon atoms are replaced with the 13C isotope, serves as a critical analytical standard in research. It is particularly valuable for use as an internal standard in High-Performance Liquid Chromatography (HPLC), where it aids in the accurate quantification and analysis of raffinose and related oligosaccharides in complex biological samples . In biochemical and plant physiology research, 13C-labeled raffinose is an indispensable tool for tracing metabolic pathways. Raffinose Family Oligosaccharides (RFOs) like raffinose are crucial in plants, where they function in carbon storage, transport, and stress tolerance, offering protection against abiotic stresses like drought, salinity, and desiccation . The incorporation of the 13C label allows researchers to utilize advanced techniques like Nuclear Magnetic Resonance (NMR) spectroscopy to conduct metabolic flux analysis (MFA). This application enables the non-invasive tracking of carbon flow through metabolic networks, providing unique insights into biosynthetic pathways and metabolic activities during critical stages such as seed germination and early seedling development . This compound is For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

Molecular Formula

C₁₂¹³C₆H₃₂O₁₆

Molecular Weight

510.39

Synonyms

Raffinose-13C6;  D-Raffinose-13C6;  Gossypose-13C6;  Melitose-13C6;  Melitriose-13C6;  NSC 170228-13C6;  NSC 2025-13C6;  Nittenraffinose-13C6;  Oligo GGF-13C6

Origin of Product

United States

Synthetic and Biosynthetic Methodologies for D + Raffinose 13c6 Production

Chemoenzymatic Synthesis Strategies for 13C-Labeled Oligosaccharides

Chemoenzymatic synthesis combines the precision of enzymatic reactions with the versatility of chemical methods to construct complex molecules like oligosaccharides. sci-hub.seoup.com This hybrid approach is particularly well-suited for introducing isotopic labels at specific positions within the molecule.

Incorporation of 13C-Labeled Precursors into Raffinose (B1225341) Synthesis

A key strategy in the chemoenzymatic synthesis of D-(+)-Raffinose-13C6 involves the use of precursors where specific carbon atoms are replaced with the 13C isotope. copernicus.org For instance, the synthesis can start with commercially available 13C-labeled monosaccharides such as D-glucose-13C6 or D-galactose-13C6. medchemexpress.com These labeled precursors are then enzymatically or chemically coupled to form the larger oligosaccharide structure.

The synthesis of raffinose in plants involves the enzyme raffinose synthase, which transfers a galactose unit from galactinol (B1212831) to sucrose (B13894). frontiersin.orgfrontiersin.org A chemoenzymatic approach can mimic this by using a galactosyltransferase to couple a 13C-labeled galactose donor to a sucrose acceptor. The efficiency of this incorporation is a critical factor, and research has focused on optimizing reaction conditions and enzyme selection to maximize the yield of the final labeled product. nih.gov

Enzymatic Cascade Reactions for Stereoselective Labeling

The stereoselectivity of enzymes ensures that the glycosidic linkages are formed with the correct configuration, which is crucial for the biological activity and structural integrity of the oligosaccharide. taltech.eenih.gov Researchers have successfully employed multi-enzyme systems for the synthesis of various oligosaccharides, and these principles can be directly applied to the production of isotopically labeled raffinose. nih.govresearchgate.net

Biosynthetic Approaches for Isotopic Enrichment of Raffinose

Biosynthetic methods leverage the natural metabolic pathways of living organisms to produce the target molecule. This approach is often more cost-effective for producing uniformly labeled compounds.

Cultivation of Organisms on 13C-Enriched Carbon Sources for Raffinose Biosynthesis

A common biosynthetic method involves growing plants or microorganisms on a medium where the primary carbon source is enriched with 13C. mdpi.commicrobenotes.com For example, plants can be grown in an atmosphere containing 13CO2, or microorganisms can be cultured in a medium with 13C-glucose as the sole carbon source. medchemexpress.comisotope.com The organism's metabolic machinery then incorporates the 13C into its various biomolecules, including raffinose.

Studies have shown that plants naturally produce and accumulate raffinose, especially in response to stress. frontiersin.orgwikipedia.org By providing a 13C-labeled carbon source, the entire pool of synthesized raffinose will be isotopically enriched. morganfurze.com The level of enrichment can be controlled by the concentration of the 13C source in the growth medium. This method has been used to study the flux of carbon through various metabolic pathways in plants. nih.govresearchgate.net13cflux.net

Table 1: Examples of 13C-Enriched Carbon Sources for Biosynthesis

Carbon SourceOrganism TypeTypical Application
13CO2PlantsMetabolic flux analysis, tracing carbon allocation
D-Glucose-13C6Microorganisms, Plant cell culturesUniform labeling for NMR studies, metabolic engineering
D-Fructose-13C6MicroorganismsInvestigating specific metabolic pathways

Genetic Engineering of Producer Organisms for Enhanced 13C-Raffinose Yield

To improve the efficiency of biosynthetic production, organisms can be genetically engineered to overproduce raffinose. mdpi.comnih.govagriculturejournal.orgmdpi.com This can be achieved by overexpressing the genes encoding key enzymes in the raffinose biosynthesis pathway, such as galactinol synthase and raffinose synthase. frontiersin.orgfrontiersin.org By increasing the levels of these enzymes, the metabolic flux towards raffinose production is enhanced, leading to higher yields of the desired 13C-labeled product when grown on a 13C-enriched medium.

Genetic modification can also be used to knock out competing metabolic pathways, thereby channeling more of the carbon source towards raffinose synthesis. mdpi.com This strategy has been successfully applied to increase the production of various valuable compounds in microorganisms and plants. nih.gov

Isotopic Purity and Positional Enrichment Assessment

After synthesis, it is crucial to determine the isotopic purity and the specific positions of the 13C labels within the D-(+)-Raffinose molecule. This is typically achieved using analytical techniques such as mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy. mdpi.combiorxiv.org

NMR spectroscopy, particularly 13C-NMR, provides detailed information about the specific location of each 13C atom within the molecule. nih.govresearchgate.net By analyzing the chemical shifts and coupling constants, researchers can confirm the positional enrichment and the stereochemistry of the synthesized this compound. researchgate.netresearchgate.net

Table 2: Analytical Techniques for Isotopic Purity Assessment

TechniqueInformation Provided
Mass Spectrometry (MS)Overall isotopic enrichment, isotopologue distribution
Nuclear Magnetic Resonance (NMR)Positional enrichment, stereochemistry, structural confirmation

Stability Considerations of the ¹³C Label in D-(+)-Raffinose Derivatives

The utility of D-(+)-Raffinose-¹³C₆ and its derivatives as tracers in metabolic and physiological research is fundamentally dependent on the stability of the carbon-13 (¹³C) isotope within the molecular structure. The core principle behind stable isotope tracing is that the labeled atoms are chemically indistinguishable from their more abundant, non-labeled counterparts (e.g., ¹²C) in terms of their chemical reactivity. mdpi.combiorxiv.org The ¹³C atoms, integrated into the carbon backbone of the raffinose molecule, are bound by the same strong covalent carbon-carbon and carbon-oxygen bonds as ¹²C atoms. Consequently, the ¹³C label is inherently stable and is not subject to spontaneous loss or random exchange under typical physiological or analytical conditions.

The concept of "stability" in this context refers to the chemical integrity of the label's position within the molecule until it is intentionally and specifically altered by enzymatic processes. humankinetics.comox.ac.uk The breakdown of D-(+)-Raffinose-¹³C₆ and the subsequent redistribution of its ¹³C atoms are not random events but are the result of defined metabolic pathways. It is the tracking of these ¹³C atoms through glycolysis, the tricarboxylic acid (TCA) cycle, and other biosynthetic pathways that provides valuable insights into metabolic fluxes. mdpi.comnih.govnih.gov

Chemical and Analytical Stability

The carbon-carbon bonds that form the skeleton of the glucose, fructose (B13574), and galactose moieties of raffinose are robust. There is no evidence in the literature to suggest that these bonds, whether involving a ¹³C or ¹²C atom, undergo cleavage or rearrangement non-enzymatically during storage, sample preparation, or analysis via methods like Nuclear Magnetic Resonance (NMR) or Mass Spectrometry (MS). nih.govacs.orgresearchgate.net In fact, these analytical techniques rely on the fixed position of the ¹³C atoms to determine the structure of the molecule and to quantify the enrichment of the isotope in various metabolites. ox.ac.uknih.gov The stability is such that ¹³C-labeled oligosaccharides are considered ideal internal standards in analytical chemistry due to their chemical and physical similarity to the unlabeled analyte.

Metabolic Stability and Enzymatic Degradation

The "instability" or breakdown of the ¹³C-labeled raffinose structure is a controlled, biological process. When D-(+)-Raffinose-¹³C₆ is introduced into a biological system, its fate is determined by the presence of specific enzymes. For instance, the enzyme α-galactosidase hydrolyzes the α-1,6 glycosidic bond of raffinose, releasing sucrose and galactose. If the ¹³C labels are located on the galactose unit, they will follow the metabolic fate of galactose. If they are on the glucose or fructose moieties, they will follow the metabolism of sucrose.

This enzymatic cleavage is the first step in the redistribution of the ¹³C label. The resulting ¹³C-labeled monosaccharides are then catabolized through central carbon metabolism. For example, ¹³C-glucose derived from the labeled raffinose will enter glycolysis, where the six-carbon molecule is cleaved into two three-carbon molecules. The ¹³C atoms are then incorporated into various downstream metabolites, including pyruvate (B1213749), lactate, and TCA cycle intermediates. humankinetics.comnih.gov The pattern and extent of ¹³C incorporation into these subsequent metabolites provide a dynamic map of metabolic pathway activity. nih.govnih.gov

The table below illustrates a conceptual pathway for how the ¹³C label from a uniformly labeled glucose moiety of raffinose might be distributed into downstream metabolites.

Metabolite Number of Carbons Potential ¹³C Labeling Pattern (from [U-¹³C₆]Glucose) Metabolic Pathway
[U-¹³C₆]Glucose6All 6 carbons are ¹³CGlycolysis Entry
Pyruvate3All 3 carbons are ¹³CGlycolysis
Lactate3All 3 carbons are ¹³CAnaerobic Respiration
Acetyl-CoA2Both carbons are ¹³CPyruvate Dehydrogenation
Citrate6Multiple ¹³C atoms possible, depending on entry pointTCA Cycle
Malate4Multiple ¹³C atoms possibleTCA Cycle

This table provides a simplified, illustrative example of ¹³C label flow. The actual mass isotopomer distributions can be complex and are the primary data used in metabolic flux analysis.

Advanced Analytical Techniques for D + Raffinose 13c6 and Its Labeled Metabolites

Nuclear Magnetic Resonance (NMR) Spectroscopy in 13C-Enriched Carbohydrate Analysis

NMR spectroscopy is a powerful, non-destructive technique that provides detailed structural and quantitative information about molecules in solution. For 13C-enriched compounds like D-(+)-Raffinose-13C6, NMR offers unique advantages in tracking the fate of the labeled carbon atoms through metabolic networks.

Quantitative 13C-NMR is a direct method for determining the abundance of 13C isotopes at specific carbon positions within a molecule. capes.gov.br This technique is crucial for assessing the level of enrichment in this compound and its subsequent metabolites. slu.se By acquiring 13C-NMR spectra under conditions that ensure signal intensities are directly proportional to the number of nuclei, the isotopic enrichment can be accurately calculated. capes.gov.br This often involves using long relaxation delays and proton decoupling to eliminate signal intensity variations due to the Nuclear Overhauser Effect (NOE). slu.se

The precision of quantitative 13C-NMR allows for the determination of site-specific 13C/(12)C ratios, providing a detailed picture of how the 13C label from raffinose (B1225341) is distributed in various metabolic products. capes.gov.br While challenges such as the low natural abundance and lower gyromagnetic ratio of 13C can impact sensitivity, the use of high-field magnets and cryogenically cooled probes has significantly improved detection limits. researchgate.netacs.org For complex biological samples, methods have been developed to overcome difficulties like anomerization at the C-1 position in sugars, ensuring accurate quantification. capes.gov.br

Table 1: Key Considerations for Quantitative 13C-NMR in Isotopic Abundance Studies

ParameterImportanceRecommended Practice
Relaxation Delay (D1) Ensures complete relaxation of nuclei between scans for accurate signal integration.Set to at least 5 times the longest T1 relaxation time of the carbons of interest. slu.se
Proton Decoupling Suppresses 1H-13C coupling and can provide a signal enhancement via the Nuclear Overhauser Effect (NOE).Inverse-gated decoupling is used to suppress NOE for accurate quantification.
Pulse Angle A 90° pulse angle is typically used to maximize the signal in a single scan.Optimization may be needed based on sample and experimental conditions.
Number of Scans Sufficient scans are needed to achieve an adequate signal-to-noise ratio for low-concentration metabolites.Varies depending on sample concentration and instrument sensitivity.
Internal Standard A known concentration of a non-interfering compound can be used for absolute quantification.Not always necessary for relative abundance determination.

The structural identification of novel metabolites derived from this compound is facilitated by a suite of powerful two-dimensional (2D) NMR experiments. The uniform 13C labeling of the precursor enhances the sensitivity and utility of these techniques. diva-portal.org

Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Quantum Coherence (HMQC) are used to correlate the chemical shifts of directly bonded 1H and 13C nuclei. diva-portal.orgdiva-portal.org This provides a fingerprint of the carbon-proton framework of a metabolite. nih.gov In the context of 13C-labeled compounds, these experiments are invaluable for assigning proton and carbon resonances in complex spectra. diva-portal.orgdiva-portal.org Constant-time (CT) versions of these experiments can be employed to avoid signal splitting from 13C-13C couplings, thereby improving spectral resolution. diva-portal.orgdiva-portal.org

Total Correlation Spectroscopy (TOCSY) , in its homonuclear (1H-1H) or heteronuclear (1H-13C) variants, is used to identify coupled spin systems. In a 13C-enriched metabolite, TOCSY experiments can trace the connectivity of protons within a sugar ring or an amino acid backbone, aiding in the identification of the entire spin system from a single, well-resolved resonance. diva-portal.org

13C-13C Correlation Experiments such as COSY (Correlation Spectroscopy) and (H)CC-TOCSY are particularly powerful for uniformly 13C-labeled compounds. diva-portal.orgnih.gov These experiments directly map the carbon-carbon connectivities, providing unambiguous evidence for the carbon skeleton of a metabolite. diva-portal.orgresearchgate.net Starting from an assigned carbon resonance, such as an anomeric carbon in a sugar, the entire carbon backbone can be traced. diva-portal.orgnih.gov

The combination of these techniques allows for the de novo structural elucidation of unknown metabolites formed from this compound, providing a detailed map of its metabolic fate. diva-portal.orgdiva-portal.org

The presence of adjacent 13C nuclei in metabolites derived from this compound gives rise to 13C-13C scalar couplings (J-couplings), which manifest as splittings in the 13C-NMR spectrum. nih.gov The analysis of these coupling patterns provides direct insight into which carbon-carbon bonds from the original raffinose molecule have been conserved during metabolism. nih.govcambridge.org

This "isotopomer analysis" is a powerful tool for elucidating metabolic pathways. cambridge.org For instance, if a metabolic pathway cleaves a C-C bond in the raffinose backbone, the resulting metabolites will lack the corresponding 13C-13C coupling. Conversely, the appearance of new couplings can indicate the formation of new C-C bonds. By analyzing the multiplet structures in the 13C spectra of key metabolites like glutamate (B1630785) or lactate, the relative fluxes through different pathways, such as the TCA cycle and anaplerotic pathways, can be quantified. nih.govcambridge.org

Two-dimensional NMR experiments are often employed to measure the degree of 13C-13C coupling without requiring the separation of biomass hydrolysate. nih.gov This approach, combined with mathematical modeling, allows for the calculation of complete isotopomer distributions and the estimation of intracellular fluxes. nih.gov

Structural Elucidation of Metabolites via 13C-Detected NMR (e.g., HSQC, HMQC, TOCSY)

Mass Spectrometry (MS) Applications for Isotopic Tracing and Metabolite Profiling

Mass spectrometry is a highly sensitive analytical technique used to measure the mass-to-charge ratio of ions. It is a cornerstone of metabolomics and is particularly well-suited for tracing the incorporation of stable isotopes like 13C.

GC-MS is a robust technique for the analysis of volatile and thermally stable compounds. For the analysis of carbohydrates and other polar metabolites derived from this compound, a chemical derivatization step is typically required to increase their volatility. researchgate.net Common derivatization methods include silylation or oximation followed by silylation. researchgate.net

Once derivatized, the labeled metabolites can be separated by gas chromatography and detected by the mass spectrometer. The mass spectrum provides two key pieces of information: the retention time, which aids in compound identification, and the mass fragmentation pattern, which is characteristic of the molecule's structure. The incorporation of 13C from this compound into a metabolite will result in a shift in the mass of the molecular ion and its fragments. By analyzing the mass isotopomer distribution (MID), which is the relative abundance of molecules with different numbers of 13C atoms, the degree of isotopic enrichment can be quantified. mdpi.comresearchgate.net

This technique is highly effective for quantifying 13C label incorporation into central carbon metabolites like organic acids, amino acids, and sugars. mdpi.comnih.gov Specialized software tools are often used to process GC-MS data, correct for the natural abundance of isotopes, and calculate the fractional enrichment in metabolites. researchgate.netoup.com

Table 2: Common Derivatization Reagents for GC-MS Analysis of Carbohydrates

ReagentTarget Functional GroupDescription
N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) Hydroxyl, Carboxyl, AmineA powerful silylating agent that replaces active hydrogens with a trimethylsilyl (B98337) (TMS) group, increasing volatility. researchgate.net
N-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) Hydroxyl, Carboxyl, AmineAnother widely used silylating agent, often preferred for its volatility and the volatility of its byproducts.
Methoxyamine hydrochloride (MeOX) Carbonyl (Ketone, Aldehyde)Used for oximation to prevent the formation of multiple sugar isomers (anomers) in the GC, resulting in a single chromatographic peak.
Trimethylchlorosilane (TMCS) HydroxylOften used as a catalyst in conjunction with other silylating reagents like BSTFA or HMDS to enhance the reaction rate. researchgate.net

LC-MS is the preferred method for analyzing non-volatile, polar, and thermally labile compounds, making it ideal for the direct analysis of oligosaccharides like raffinose and its polar metabolites without the need for derivatization. nih.govresearchgate.net The liquid chromatography system separates the components of a complex mixture, which are then introduced into the mass spectrometer for detection.

The use of 13C-labeled internal standards in LC-MS analysis allows for precise quantification of metabolites. physiology.orgresearchgate.net By comparing the signal intensity of the endogenous (unlabeled or partially labeled) metabolite to that of the known concentration of the fully 13C-labeled standard, accurate concentration measurements can be achieved. physiology.org This is particularly valuable for analyzing complex biological samples where matrix effects can interfere with quantification.

LC-MS methods, especially when coupled with high-resolution mass spectrometers, can distinguish and quantify different isotopologues of a metabolite, providing detailed information on the distribution of the 13C label. nih.govplos.org This enables the tracing of the raffinose carbon backbone through various metabolic pathways, including those involving larger oligosaccharides and highly polar intermediates that are not amenable to GC-MS analysis. researchgate.netacs.org Techniques like Hydrophilic Interaction Liquid Chromatography (HILIC) are often employed for the effective separation of polar compounds. researchgate.net

Isotope Ratio Mass Spectrometry (IRMS) for Bulk Carbon Isotope Analysis

Table 1: Key Features of IRMS for Bulk ¹³C Analysis

FeatureDescriptionRelevance to D-(+)-Raffinose-¹³C₆ Analysis
Measurement Principle Determines the ratio of stable isotopes (e.g., ¹³C/¹²C) in a sample. wvu.eduQuantifies the overall incorporation of the ¹³C label from raffinose into the total carbon of a biological system.
Sample Preparation Combustion of the sample to CO₂ gas.Allows for the analysis of the total organic carbon pool.
Output High-precision isotope ratio data (e.g., in delta notation).Provides a measure of the bulk enrichment of ¹³C.
Application Tracing the overall fate of the ¹³C label.Assesses the general assimilation of carbon from D-(+)-Raffinose-¹³C₆.

Tandem Mass Spectrometry (MS/MS) for Enhanced Labeling Information

Tandem Mass Spectrometry (MS/MS) offers a more detailed view of isotopic labeling by providing structural information and the location of the ¹³C atoms within a molecule. This technique involves multiple stages of mass analysis. In the first stage, a specific ion (the precursor ion), such as the molecular ion of a ¹³C-labeled metabolite derived from D-(+)-Raffinose-¹³C₆, is selected. This precursor ion is then fragmented, and the resulting product ions are analyzed in the second stage of mass spectrometry.

The fragmentation patterns of the labeled and unlabeled metabolites can be compared to determine the position and extent of ¹³C incorporation. researchgate.net For oligosaccharides like raffinose and its metabolic products, MS/MS can reveal how the molecule breaks apart, providing clues about which constituent monosaccharide units retain the ¹³C label. researchgate.net This is particularly valuable for understanding the specific metabolic pathways involved in the breakdown and utilization of raffinose. For instance, by analyzing the fragments, researchers can distinguish between the metabolism of the glucose, fructose (B13574), and galactose moieties of the original raffinose molecule. The use of ¹³C-labeled internal standards in conjunction with LC-MS/MS allows for precise quantification of the metabolites. physiology.org

Table 2: Application of MS/MS in D-(+)-Raffinose-¹³C₆ Metabolite Analysis

Precursor Ion (Example)FragmentationInformation Gained
¹³C-labeled disaccharide from raffinose breakdownGlycosidic bond cleavageIdentifies which monosaccharide unit(s) retain the ¹³C label.
¹³C-labeled hexoseCross-ring cleavagesProvides information on the distribution of ¹³C within the sugar ring.

Isotopic Ratio Outlier Analysis (IROA) for Compound Identification

Isotopic Ratio Outlier Analysis (IROA) is a metabolomics technique that utilizes stable isotope labeling to distinguish biological signals from analytical noise and to aid in the identification of unknown compounds. nih.gov The core principle of IROA involves comparing a sample cultured with a low enrichment of ¹³C (e.g., 5%) with a control sample cultured with a high enrichment of ¹³C (e.g., 95%). isotope.com When these samples are mixed and analyzed by mass spectrometry, metabolites of biological origin will exhibit a characteristic pattern of isotopic peaks corresponding to the different levels of ¹³C incorporation.

In the context of D-(+)-Raffinose-¹³C₆ research, a variation of this technique, known as phenotypic IROA, can be employed. In this approach, an unlabeled biological sample that has been exposed to D-(+)-Raffinose can be mixed with a standard containing a complex mixture of 95% ¹³C-labeled compounds. nih.govmdpi.com The known ¹³C-labeled compounds in the standard create a targeted assay, allowing for the identification and relative quantification of the corresponding unlabeled metabolites derived from raffinose in the experimental sample. nih.gov The unique isotopic patterns generated by IROA help to confirm the elemental composition (specifically the number of carbon atoms) of a metabolite and can significantly reduce the number of false-positive identifications that are common in untargeted metabolomics studies. sciex.com

Chromatographic Separations for Isotopic Analysis

Chromatographic techniques are essential for separating the complex mixtures of metabolites that arise from the breakdown of D-(+)-Raffinose-¹³C₆ before they are introduced into the mass spectrometer for isotopic analysis.

High-Performance Liquid Chromatography (HPLC) for Sugar Fractionation

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the separation of sugars and other polar metabolites. nih.gov When coupled with mass spectrometry (LC-MS), it allows for the separation and subsequent isotopic analysis of individual compounds from a complex mixture. For the analysis of D-(+)-Raffinose-¹³C₆ and its metabolites, various HPLC modes can be employed.

Hydrophilic Interaction Liquid Chromatography (HILIC) is particularly well-suited for the separation of highly polar compounds like sugars. nih.gov It uses a polar stationary phase and a mobile phase with a high concentration of a less polar organic solvent. This allows for the retention and separation of sugars based on their hydrophilicity. Reverse-phase HPLC can also be used, often with specific column chemistries designed for carbohydrate analysis. The separation achieved by HPLC is critical for resolving isomeric sugars and other closely related metabolites, which can then be individually analyzed by the mass spectrometer to determine their ¹³C content. researchgate.net This approach enables the precise tracking of the ¹³C label as it moves from raffinose into various metabolic pools, such as glucose, fructose, and their phosphorylated derivatives. researchgate.netcreative-proteomics.com

Capillary Electrophoresis for Oligosaccharide Profiling

Capillary Electrophoresis (CE) is a high-resolution separation technique that is particularly effective for the analysis of charged molecules, including oligosaccharides that have been derivatized with a charged tag. nih.gov In CE, separation occurs in a narrow capillary filled with an electrolyte solution under the influence of a high voltage. The separation is based on the charge-to-size ratio of the analytes.

For the analysis of oligosaccharides derived from D-(+)-Raffinose-¹³C₆, the sugars can be labeled with a fluorescent or charged tag at their reducing end. nih.gov This derivatization not only facilitates detection but also imparts a charge to the neutral sugars, allowing for their separation by CE. nih.gov CE offers very high separation efficiency, making it possible to resolve complex mixtures of oligosaccharides with subtle structural differences. ucdavis.edu When coupled with mass spectrometry (CE-MS), it provides a powerful tool for the detailed profiling of ¹³C-labeled oligosaccharides in biological samples, offering complementary information to that obtained by HPLC. nih.govacs.org

Derivatization Strategies for Volatile Metabolite Analysis in GC-MS

Gas Chromatography-Mass Spectrometry (GC-MS) is a highly sensitive technique for the analysis of volatile and thermally stable compounds. Sugars, including raffinose and its smaller carbohydrate metabolites, are non-volatile. Therefore, they must be chemically modified through derivatization to increase their volatility before they can be analyzed by GC-MS. springernature.com

Common derivatization methods for sugars include silylation, where hydroxyl groups are converted to trimethylsilyl (TMS) ethers, or acetylation. springernature.comnih.govresearchgate.net For example, N,O-bis(trimethylsilyl) trifluoroacetamide (B147638) (BSTFA) is a widely used silylating agent for carbohydrates. researchgate.net These derivatization procedures create less polar and more volatile compounds that can be readily separated on a GC column. The choice of derivatization agent can influence the fragmentation patterns observed in the mass spectrometer, and different derivatives can be selected to provide specific structural information. acs.orgcapes.gov.br GC-MS analysis of derivatized, ¹³C-labeled sugar metabolites allows for the quantification of isotopic enrichment in specific carbon positions, providing detailed insights into metabolic pathways. nih.govresearchgate.net

Table 3: Common Derivatization Reagents for GC-MS Analysis of Sugars

Derivatization ReagentAbbreviationChemical TransformationAdvantage for ¹³C Analysis
N,O-bis(trimethylsilyl) trifluoroacetamideBSTFAConverts hydroxyl groups to trimethylsilyl (TMS) ethers. researchgate.netProduces volatile derivatives suitable for GC separation; fragmentation patterns can reveal isotopic labeling. nih.govresearchgate.net
Acetic Anhydride-Converts hydroxyl groups to acetate (B1210297) esters.Can provide different fragmentation patterns compared to silylation, offering complementary structural information. acs.orgcapes.gov.br

Applications of D + Raffinose 13c6 in Metabolic Flux Analysis and Pathway Elucidation

Elucidating Carbon Flow in Plant Metabolic Pathways

In plants, D-(+)-Raffinose-¹³C₆ is instrumental in understanding how carbon is allocated and utilized, particularly in response to developmental cues and environmental stresses.

Raffinose (B1225341) Family Oligosaccharide (RFO) Metabolism in Seed Development and Germination

Raffinose Family Oligosaccharides (RFOs) play a significant role in seed biology, acting as storage compounds and protectants against desiccation. nih.gov The use of ¹³C-labeled substrates, including precursors to raffinose, has been pivotal in dissecting the metabolic pathways active during seed development.

During the maturation phase of seeds, there is a notable increase in the accumulation of carbohydrates, including RFOs like raffinose and stachyose (B150584). nsf.gov Transient labeling studies with ¹³C substrates have revealed that as the maternal supply of nutrients diminishes, gluconeogenic processes are activated to sustain carbohydrate accumulation. nsf.gov This includes the biosynthesis of oligosaccharides within the seed coat. nsf.gov

Research on soybean seeds has shown that ¹³C₁₂-sucrose is incorporated into raffinose, demonstrating active biosynthesis during late development. nsf.gov This process involves the conversion of sucrose (B13894) to glucose-6-phosphate (G6P), which then enters pathways to produce myo-inositol and UDP-glucose (UDPG). Galactinol (B1212831), synthesized from UDPG and myo-inositol, then combines with sucrose to form raffinose. nsf.gov By tracing the ¹³C label, researchers can quantify the flux through this pathway and identify potential bottlenecks or regulatory points. For instance, studies comparing standard soybean lines with those having ultra-low RFO content have shown significant differences in the enrichment of ¹³C in raffinose, highlighting the genetic control over this metabolic pathway. nsf.gov

Table 1: Key Enzymes and Intermediates in RFO Biosynthesis

Enzyme/IntermediateRole in RFO Metabolism
SucrosePrimary precursor for raffinose synthesis.
Galactinol Synthase (GolS)Catalyzes the first committed step in RFO biosynthesis. nih.gov
Raffinose SynthaseTransfers a galactosyl group from galactinol to sucrose to produce raffinose. csic.es
Stachyose SynthaseSynthesizes stachyose from raffinose and galactinol. csic.es

Carbon Allocation and Partitioning in Response to Abiotic Stress (e.g., cold, drought, salinity)

Plants reconfigure their metabolism in response to abiotic stresses to maintain cellular function and promote survival. D-(+)-Raffinose-¹³C₆ and other ¹³C tracers are used to investigate how carbon allocation shifts under these stressful conditions.

Under drought stress, for example, the transport and allocation of carbon can be significantly altered. In soybean plants subjected to water deficit, ¹³C labeling has shown that carbon allocation is prioritized to roots and nodules over young, growing leaves. researchgate.net This shift helps maintain the function of tissues critical for water and nutrient uptake.

Similarly, studies on Eucalyptus globulus under varying water availability have demonstrated that the composition and isotopic signature of phloem sap, which contains sucrose and raffinose, are sensitive to water stress. nih.gov Changes in the concentration of these sugars in the phloem have important implications for maintaining phloem function and partitioning biomass. nih.gov

Phytochrome photoreceptors, which sense light cues, also play a role in managing carbon resources, especially in relation to stress. In phytochrome-deficient mutants, there is an increased synthesis rate of stress-related metabolites, including raffinose. biorxiv.org Using ¹³C labeling, researchers have confirmed that these mutants exhibit higher rates of ¹³C incorporation into raffinose, indicating that phytochromes normally act to reduce the synthesis of these stress metabolites. biorxiv.org

Phloem Transport and Intercellular Carbon Exchange Mechanisms

The phloem is the primary conduit for transporting sugars, like sucrose and raffinose, from photosynthetic source tissues to non-photosynthetic sink tissues. researchgate.net ¹³C labeling is a key method for studying the dynamics of phloem loading, transport, and unloading.

By labeling source leaves with ¹³CO₂, scientists can trace the movement of ¹³C-labeled photoassimilates through the phloem. Studies in various plant species have revealed the presence of not only sucrose but also RFOs in the phloem sap. researchgate.net The relative proportions of these sugars can vary depending on the species and environmental conditions. researchgate.net

Isotopic analysis of phloem sap has shown that there can be carbon isotope fractionation during the transport process. For instance, in Eucalyptus globulus, phloem sucrose was found to be depleted in ¹³C compared to leaf extracts, while raffinose was enriched. nih.gov This suggests that multiple factors influence the ¹³C composition of sugars during their export to the phloem. nih.gov Such studies, which rely on tracking the natural abundance or deliberate labeling with ¹³C, are crucial for understanding the mechanisms of intercellular carbon exchange and the regulation of carbon allocation throughout the plant. morganfurze.com

Investigating Oxidative Stress Responses and Metabolic Reconfiguration

Oxidative stress, caused by an imbalance of reactive oxygen species, can damage cellular components. Plants have evolved metabolic strategies to counteract this stress, and RFOs are thought to play a protective role. nih.gov

Metabolomic studies combined with ¹³C labeling can reveal how metabolic networks are reconfigured under oxidative stress. For example, treatment of Arabidopsis cells with menadione, an inducer of oxidative stress, leads to changes in metabolic fluxes. frontiersin.org While direct labeling with D-(+)-Raffinose-¹³C₆ in this context is less common than using a primary carbon source like ¹³C-glucose, the analysis of ¹³C enrichment in raffinose provides insight into its synthesis under stress. Such experiments have shown that under certain stress conditions that induce oxidative damage, the synthesis of protective compounds like raffinose can be upregulated. nih.gov

Investigating Microbial Carbon Assimilation and Fermentation Processes

The gut microbiota plays a crucial role in human health, and its composition and activity are heavily influenced by diet. Non-digestible carbohydrates like raffinose can be fermented by gut bacteria, leading to the production of beneficial metabolites.

D-(+)-Raffinose-13C6 as a Substrate for In Vitro and Ex Vivo Microbiota Studies

D-(+)-Raffinose-¹³C₆ can be used in in vitro and ex vivo fermentation models to trace the metabolic fate of this trisaccharide when consumed by microbial communities. These studies help to identify which bacteria are capable of utilizing raffinose and what metabolic products they generate.

In vitro fermentation studies using human fecal inocula have shown that raffinose is readily fermented by the gut microbiota. uminho.pt The consumption of raffinose leads to a decrease in pH, an increase in the production of short-chain fatty acids (SCFAs) like lactate, and a modulation of the microbial community composition, often favoring the growth of beneficial genera such as Bifidobacterium and Lactobacillus. uminho.pt

By using D-(+)-Raffinose-¹³C₆, researchers can precisely track the flow of carbon from raffinose into bacterial biomass and various metabolic end-products. This approach, known as stable isotope probing (SIP), allows for the identification of the specific microorganisms that are actively assimilating the labeled substrate. frontiersin.org While direct studies using D-(+)-Raffinose-¹³C₆ in gut microbiota research are emerging, the principles of SIP with other ¹³C-labeled compounds are well-established and demonstrate the power of this technique to link microbial identity with metabolic function. d-nb.infonih.gov

Table 2: Products of Raffinose Fermentation by Gut Microbiota

MetaboliteEffect/Significance
LactateContributes to lowering gut pH. uminho.pt
Short-Chain Fatty Acids (SCFAs)e.g., acetate (B1210297), propionate, butyrate; serve as an energy source for host cells and have various health benefits.
Carbon Dioxide (CO₂)A gaseous end-product of fermentation. uminho.pt

Research has identified numerous gut bacterial species capable of utilizing raffinose, including members of Enterococcus, Streptococcus, Escherichia, Lactobacillus, and Bifidobacterium. researchgate.netnih.gov The use of D-(+)-Raffinose-¹³C₆ in future studies will provide a more quantitative understanding of the contribution of raffinose to the metabolism of these and other gut microbes, further elucidating its role as a prebiotic.

Probiotic and Commensal Bacterial Metabolism of Raffinose

The human gut microbiota possesses a diverse enzymatic arsenal (B13267) capable of degrading complex carbohydrates that are indigestible by the host. Raffinose, a common trisaccharide in beans, cabbage, and whole grains, is a key substrate for many beneficial gut microbes, particularly species of Bifidobacterium and Lactobacillus. researchgate.netoup.com These probiotic and commensal bacteria utilize raffinose as a carbon and energy source, a process that can be meticulously tracked using this compound.

The metabolism of raffinose in these bacteria is initiated by the action of α-galactosidase, an enzyme that hydrolyzes the α-1,6 linkage between galactose and glucose, releasing sucrose and galactose. The resulting sucrose can be further broken down into glucose and fructose (B13574). Using this compound, where the fructose unit is labeled, allows for precise tracking of this specific monosaccharide through the central carbon metabolism of the bacterium.

When ¹³C-labeled fructose enters the cell, it is phosphorylated and funneled into glycolysis or other pathways, such as the "bifid shunt" in Bifidobacterium. researchgate.net The distribution of the ¹³C label into downstream metabolites like lactate, acetate, and proteinogenic amino acids can be measured using techniques like Nuclear Magnetic Resonance (NMR) or Mass Spectrometry (MS). This data reveals the relative activity of different metabolic pathways. For example, studies using ¹³C-labeled oligosaccharides have successfully identified the primary members of a complex microbiota involved in fermentation. tno.nl This stable isotope probing (SIP) technique, when applied with this compound, can pinpoint exactly which bacterial species are consuming the raffinose and trace the cross-feeding of metabolic byproducts to other members of the microbial community. tno.nl

Table 1: Key Probiotic Genera and Enzymes in Raffinose Metabolism This table is generated based on established knowledge of raffinose metabolism; specific flux analysis studies with D-(+)-Raffinose-¹³C₆ are illustrative of the research application.

Probiotic Genus Key Enzyme Metabolic Pathway Entry Points Potential Insights from ¹³C₆-Raffinose Tracing
Bifidobacterium α-Galactosidase, Fructose-6-phosphate phosphoketolase Fructose-6-phosphate (from labeled fructose) Flux through the Bifid Shunt vs. other glycolytic pathways; production rates of acetate and lactate. researchgate.netscispace.com

Deciphering Carbon Fluxes in Industrial Microorganisms

In industrial biotechnology, microorganisms like the yeast Yarrowia lipolytica and the bacterium Corynebacterium glutamicum are used as cell factories to produce valuable chemicals, including amino acids, organic acids, and lipids. periodikos.com.brmdpi.comnih.gov The efficiency of these processes is critically dependent on the optimal channeling of the carbon source towards the desired product. While glucose is a common substrate, alternative, non-repressing carbon sources like raffinose are of interest for certain applications. core.ac.uk

¹³C-Metabolic Flux Analysis (¹³C-MFA) is a cornerstone technique for rationally engineering these microbes. mdpi.com13cflux.net By culturing the microorganism on a substrate containing a ¹³C-labeled tracer such as this compound, researchers can map the flow of carbon throughout the cell's metabolic network. sci-hub.se This analysis helps to:

Identify Metabolic Bottlenecks: Pinpoint enzymatic steps that limit the flux towards the product of interest. mdpi.com

Quantify Pathway Usage: Determine the split ratios between major pathways like glycolysis and the pentose (B10789219) phosphate (B84403) pathway (PPP), which is crucial for the supply of NADPH needed for biosynthesis. nih.govnih.gov

Validate Genetic Engineering Strategies: Confirm that genetic modifications have successfully rerouted metabolic flux as intended. 13cflux.net

For instance, in Y. lipolytica, an oleaginous yeast, understanding the carbon flux from various substrates to acetyl-CoA (the precursor for lipid synthesis) is vital for improving biofuel production. periodikos.com.brnih.gov Using this compound would allow for the precise quantification of how the fructose component of raffinose contributes to the cytosolic acetyl-CoA pool. Similarly, in C. glutamicum, used for large-scale amino acid production, ¹³C-MFA can reveal how different carbon sources affect the fluxes around the tricarboxylic acid (TCA) cycle and anaplerotic pathways, which supply the carbon skeletons for amino acids. nih.govfrontiersin.org

Table 2: Potential Applications of this compound in Industrial Microbiology This table illustrates the application of ¹³C-MFA principles to industrial strains known to be relevant for alternative carbon sources.

Industrial Microorganism Target Product(s) Key Metabolic Insights from ¹³C₆-Raffinose
Corynebacterium glutamicum Amino acids (e.g., Lysine, Glutamate) Flux distribution between glycolysis and PPP; Anaplerotic fluxes into the TCA cycle. nih.gov
Yarrowia lipolytica Lipids (for biofuels), Organic acids Contribution of fructose moiety to lipogenic acetyl-CoA; NADPH regeneration pathways. nih.govvanderbilt.edu

Mammalian Cell Culture Metabolism Studies (Excluding In Vivo Human Trials)

This compound as a Carbon Source and Tracer in Cell Lines

The application of this compound as a carbon source and tracer in mammalian cell lines is not a standard practice. Mammalian cells typically lack the necessary cell surface transporters and extracellular enzymes, such as α-galactosidase, to efficiently internalize and metabolize raffinose. researchgate.net The primary carbon sources for most cultured mammalian cells, especially rapidly proliferating cancer cells, are glucose and glutamine. nih.govnih.gov

Metabolic flux studies in mammalian cells therefore predominantly rely on tracers like [U-¹³C]-glucose and [U-¹³C]-glutamine. nih.gov These tracers are used to investigate metabolic reprogramming in diseases like cancer, for example, the Warburg effect (aerobic glycolysis) and the increased reliance on glutaminolysis. vanderbilt.edu The ¹³C atoms from these precursors are tracked as they are incorporated into central carbon metabolism intermediates, providing quantitative flux data for pathways like glycolysis, the TCA cycle, and the pentose phosphate pathway. vanderbilt.edunih.gov

Glycoconjugate Biosynthesis and Turnover Tracing in Cell Models

Glycoconjugates, such as glycoproteins and glycolipids, are vital for numerous cellular processes, and their synthesis is often altered in disease. nih.govthermofisher.com Stable isotope tracing is a powerful tool to study the dynamics of glycoconjugate biosynthesis. However, this is typically done using labeled monosaccharide precursors that can be readily taken up and activated by the cell.

This compound is not suitable for this application in mammalian cells because, as a trisaccharide, it cannot be directly incorporated into the nucleotide sugar donor pathways required for glycan assembly. thermofisher.com Instead, studies use ¹³C-labeled monosaccharides like [U-¹³C]-glucose. biorxiv.org The labeled glucose is metabolized through glycolysis and the hexosamine biosynthesis pathway (HBP) to form labeled nucleotide sugars (e.g., UDP-GlcNAc, UDP-GalNAc, CMP-Neu5Ac). nih.govbiorxiv.org These activated sugar donors are then used by glycosyltransferases in the endoplasmic reticulum and Golgi apparatus to build glycan chains. By tracking the incorporation of ¹³C into the monosaccharide units of cellular glycans, researchers can measure the flux of glucose into glycosylation pathways and study how this is regulated in different cell states. biorxiv.org

Computational and Mathematical Modeling in 13C-Metabolic Flux Analysis

Flux Estimation from 13C-Labeling Patterns

The core of ¹³C-MFA is the computational estimation of metabolic fluxes from the labeling patterns of intracellular metabolites. frontiersin.org When an organism is fed a ¹³C-labeled substrate like this compound, the ¹³C atoms are distributed throughout the metabolic network, creating unique mass isotopomer distributions (MIDs) for each metabolite. An MID describes the relative abundance of a metabolite with zero, one, two, or more ¹³C atoms. These MIDs, measured by MS or NMR, are the primary experimental input for computational flux models. frontiersin.org

The process involves several key steps:

Model Construction: A stoichiometric model of the organism's central metabolism is defined, including all relevant biochemical reactions and atom transitions.

Data Acquisition: The organism is cultured with the ¹³C tracer until an isotopic steady state is reached. Metabolites, often in the form of protein-bound amino acids (which reflect the labeling of their precursors), are extracted and their MIDs are measured.

Flux Calculation: A computational algorithm, often available in software packages like INCA or FluxPyt, is used to find the set of metabolic fluxes that best explains the experimentally measured MIDs. nih.gov The software simulates the MIDs that would result from a given set of fluxes and iteratively adjusts the fluxes to minimize the difference between the simulated and measured data. semanticscholar.org

For example, if a bacterium metabolizes this compound, the labeled fructose moiety enters glycolysis. The resulting labeling pattern in pyruvate (B1213749), a key glycolytic product, provides crucial information. If pyruvate is formed exclusively via the Embden-Meyerhof-Parnas (EMP) pathway, its labeling pattern will be distinct from that if a portion of the carbon flows through the PPP or Entner-Doudoroff (ED) pathway. By analyzing the MIDs of pyruvate and downstream metabolites like alanine (B10760859) or valine, the relative fluxes through these competing pathways can be precisely calculated.

Table 3: Hypothetical Mass Isotopomer Distributions (MIDs) from this compound Metabolism This table presents a simplified, theoretical example of how labeling from the [U-¹³C₆]-fructose moiety of raffinose would propagate into central metabolites in a bacterium using the EMP pathway. M+n represents the fraction of the metabolite containing 'n' ¹³C atoms.

Metabolite (Precursor) Carbon Atoms Expected Labeling Pattern (Simplified) Inferred Flux Information
Fructose-1,6-bisphosphate 6 M+6 ≈ 100% Confirms uptake and phosphorylation of the labeled fructose moiety.
Pyruvate (from EMP) 3 M+3 ≈ 100% Indicates dominant flux through the EMP pathway for fructose catabolism.
Alanine (from Pyruvate) 3 M+3 ≈ 100% Confirms pyruvate as the direct precursor and integrity of the label.
Oxaloacetate (from Pyruvate Carboxylation) 4 M+3 ≈ 100% Quantifies anaplerotic flux from pyruvate into the TCA cycle.

This quantitative flux map provides a detailed snapshot of cellular physiology, offering invaluable insights for metabolic engineering, understanding disease, and studying microbial ecology. 13cflux.netfrontiersin.org

Isotope Labeling Models (ILMs) and Optimization Algorithms

To translate raw isotope labeling data into meaningful metabolic fluxes, sophisticated mathematical models are required. Isotope Labeling Models (ILMs) provide the fundamental framework for this translation by mathematically describing the relationship between metabolic fluxes and the resulting distribution of ¹³C isotopes in metabolites. frontiersin.org

Isotope Labeling Models (ILMs)

Different ILMs exist to characterize a labeling system from various perspectives. The choice of model depends on the analytical technique used and the level of detail required. When a ¹³C-labeled tracer like D-(+)-Raffinose-¹³C₆ is metabolized, it generates various isotopically labeled molecules that these models help to interpret. frontiersin.org

Isotopomers: These are molecules that are identical in chemical formula and atomic arrangement but differ in the isotopic composition of their atoms. For example, a three-carbon metabolite could have ¹³C at the first carbon position (I₁₀₀), the second (I₀₁₀), or both (I₁₁₀), with each representing a distinct isotopomer. frontiersin.org

Mass Isotopomers: These are groups of isotopomers that have the same total number of ¹³C atoms and thus the same mass, but the positions of the ¹³C atoms may differ. Mass spectrometry (MS) typically measures the distribution of mass isotopomers (Mass Distribution Vector, or MDV). nih.gov

Cumomers: This modeling concept, derived from "cumulative isotopomers," simplifies the complex system of isotopomer balances, making the computation of fluxes more efficient, especially for larger metabolic networks.

Bondomers: This model focuses on the isotopic state of bonded carbon atom pairs, which can provide detailed information about specific reaction mechanisms and is particularly useful for interpreting data from nuclear magnetic resonance (NMR) spectroscopy. nih.gov

The analysis of the isotopomer distribution of free sugars, including raffinose, labeled with ¹³C is crucial for defining fluxes in highly compartmentalized systems like plant cells. nih.gov Research has demonstrated methods to analyze the isotopomer distribution of ¹³C-labeled sugars using liquid chromatography-high resolution mass spectrometry (LC-HRMS), which offers high sensitivity and accuracy for MFA. nih.gov

Optimization Algorithms

Once an ILM is established, the next step is to find the set of metabolic fluxes that best explains the experimentally measured labeling patterns. This is achieved using optimization algorithms that iteratively adjust flux values to minimize the difference between the model-predicted labeling patterns and the actual data. researchgate.net

Two general approaches exist for this flux estimation:

Optimization Approach: This involves solving a non-linear optimization problem where potential flux distributions are generated iteratively until they provide the best possible fit to the measured labeling data. Gradient-based and gradient-free global optimization algorithms, such as simulated annealing or genetic algorithms, are commonly used. nih.gov

Direct Approach: This method augments the linear balance constraints of the metabolic network with additional linear constraints derived from the labeling patterns, avoiding more complex non-linear optimization techniques.

The development of fast and robust hybrid optimization algorithms continues to improve the efficiency and accuracy of ¹³C-MFA, making it more suitable for high-throughput analysis and complex network models. nih.gov

Table 1: Comparison of Common Isotope Labeling Models (ILMs)

Model Type Description Primary Analytical Technique Key Information Provided
Isotopomer Distinguishes molecules based on the specific position of each ¹³C atom. frontiersin.org NMR, Tandem MS Highest resolution of positional isotope information. frontiersin.org
Mass Isotopomer Groups molecules by the total number of ¹³C atoms, regardless of position. nih.gov GC-MS, LC-MS Fractional abundance of molecules with a specific mass increase.
Cumomer A computational method that simplifies the algebraic equations of isotopomer balances. N/A (Computational) Computationally efficient for large and complex networks. oup.com
Bondomer Describes the isotopic state of bonded pairs of carbon atoms. NMR Information on bond-cleaving and bond-making reactions. nih.gov

Steady-State and Non-Steady-State 13C-MFA Methodologies

The timing of sample collection during a ¹³C tracer experiment defines two primary methodologies: steady-state ¹³C-MFA (SS-MFA) and isotopically non-steady-state ¹³C-MFA (INST-MFA). frontiersin.org

Steady-State ¹³C-MFA (SS-MFA)

SS-MFA is the classical approach, which assumes the system is in both a metabolic and isotopic steady state. sci-hub.seoup.com This means that intracellular metabolite concentrations and reaction fluxes are constant, and the labeling of metabolites has reached a stable equilibrium. frontiersin.orgnih.gov To achieve this, cells are typically cultured with the ¹³C-labeled substrate (e.g., D-(+)-Raffinose-¹³C₆) for a prolonged period. researchgate.net The flux distribution is then calculated from the stable labeling patterns measured in metabolites or biomass components like proteinogenic amino acids. oup.com

Isotopically Non-Steady-State ¹³C-MFA (INST-MFA)

INST-MFA is applicable to systems that are at a metabolic steady state but are analyzed before reaching isotopic equilibrium. vanderbilt.edu This method involves collecting samples at multiple time points during the transient phase after the introduction of the ¹³C tracer. By analyzing the dynamic changes in metabolite labeling over time, INST-MFA can provide a richer dataset. frontiersin.org

Key advantages of INST-MFA include:

Sensitivity to Pool Sizes: Unlike SS-MFA, non-stationary labeling measurements are sensitive to the sizes of intracellular metabolite pools. vanderbilt.edu

Suitability for Slow-Labeling Systems: It is ideal for systems with large intermediate pools or pathway bottlenecks that make reaching isotopic steady state impractical or costly. vanderbilt.edu

Analysis of Autotrophic Systems: It enables flux analysis in systems using single-carbon sources (like ¹³CO₂), where SS-MFA is not feasible because all metabolites would become uniformly labeled at steady state. vanderbilt.edu

The use of ¹³C-labeled sugars like glucose or raffinose in INST-MFA experiments is critical for studying the metabolism of various organisms, from microbes to complex plant tissues like developing rapeseed embryos. springernature.comnih.gov

Table 2: Comparison of Steady-State and Non-Steady-State ¹³C-MFA

Feature Steady-State ¹³C-MFA (SS-MFA) Isotopically Non-Steady-State ¹³C-MFA (INST-MFA)
Core Assumption Metabolic and isotopic steady state. frontiersin.org Metabolic steady state, isotopic non-steady state. frontiersin.orgvanderbilt.edu
Experimental Setup Single time-point sampling after reaching isotopic equilibrium. oup.com Multiple time-point sampling during the isotopic transient phase.
Data Analysis Solves algebraic equations for isotopomer balances. Solves ordinary differential equations (ODEs) describing labeling dynamics.
Advantages Computationally less demanding; well-established protocols. Provides data on metabolite pool sizes; suitable for slow-labeling systems; essential for certain network types (e.g., autotrophic). vanderbilt.edu
Limitations Insensitive to metabolite pool sizes; may require long labeling times. vanderbilt.edu Computationally more intensive; requires more complex experimental design.

Constraint-Based Modeling for Metabolic Network Analysis

Constraint-based modeling (CBM) provides a powerful computational framework for analyzing the capabilities of large-scale metabolic networks. mdpi.com Rather than requiring detailed kinetic parameters for every enzyme, CBM uses fundamental physicochemical constraints to define a space of all possible metabolic states for an organism. mdpi.com

The core of a constraint-based model is the stoichiometric matrix (S), which mathematically represents the complete metabolic network of an organism based on its genomic and biochemical information. mdpi.com The analysis operates under the assumption of a quasi-steady state, meaning the production rate of each internal metabolite equals its consumption rate. uminho.pt This mass balance, along with other constraints like thermodynamics (reaction reversibility) and measured nutrient uptake rates, defines a feasible solution space of allowable flux distributions. nih.gov

Integration with ¹³C-MFA

While CBM can predict potential metabolic states, its predictive power is significantly enhanced when integrated with experimental data from ¹³C tracer studies. Introducing a labeled substrate like D-(+)-Raffinose-¹³C₆ and measuring the resulting labeling patterns in intracellular metabolites provides powerful additional constraints. nih.govfrontiersin.org

This integration works as follows:

A set of feasible flux distributions is generated using the constraint-based model. nih.gov

For each feasible flux distribution, an isotopomer model is used to predict the resulting labeling patterns.

These predicted patterns are compared against the experimentally measured ¹³C data.

Flux distributions that lead to labeling patterns inconsistent with the experimental data are eliminated, thereby narrowing the solution space and providing a more accurate picture of the in vivo metabolic state. nih.gov

This combined approach has been successfully used to elucidate metabolic fluxes in various organisms, including E. coli and plant systems, providing a robust method for validating and refining genome-scale metabolic models. nih.govarxiv.org

Table 3: Key Components of Constraint-Based Modeling (CBM) for Metabolic Analysis

Component Description Role in the Model
Metabolic Network Reconstruction The process of compiling all known metabolic reactions for an organism from genomic and biochemical data. nih.gov Forms the basis of the model, defining all possible metabolic conversions.
Stoichiometric Matrix (S) A mathematical representation of the network where rows represent metabolites and columns represent reactions. mdpi.com Encodes the mass balance constraints for every metabolite in the network.
Flux Constraints Imposed limits on the rates of reactions, including nutrient uptake, product secretion, and thermodynamic irreversibility. frontiersin.org Defines the boundaries of the feasible solution space.
Objective Function A specific metabolic goal that the cell is assumed to be optimizing (e.g., maximizing biomass production, minimizing ATP consumption). uminho.pt Used in Flux Balance Analysis (FBA) to find a single optimal flux distribution within the solution space.
¹³C Isotope Data Experimentally measured labeling patterns from tracers like D-(+)-Raffinose-¹³C₆. Provides powerful additional constraints to significantly reduce the size of the feasible solution space, increasing predictive accuracy. nih.govfrontiersin.org

Enzymatic Mechanisms and Biochemical Transformations Involving D + Raffinose

Raffinose (B1225341) Synthase (RS) Activity and Regulation

Raffinose synthase (RS) is a key enzyme in the biosynthesis of raffinose. mdpi.com It catalyzes the transfer of a galactosyl residue from a donor molecule to sucrose (B13894), forming raffinose. cambridge.org

The kinetic properties of raffinose synthase have been investigated using labeled substrates to understand its catalytic mechanism. A study on a recombinant raffinose synthase 5 (AtRS5) from Arabidopsis revealed a high affinity for its substrates, galactinol (B1212831) and sucrose. nih.gov The kinetic analysis of the enzyme for sucrose followed a hyperbolic curve, from which a Km value of 348 ± 69 μM and a Vmax value of 2,050 ± 154 pkat mg-1 protein were determined. nih.gov Similarly, the substrate saturation curve for galactinol also followed Michaelis-Menten kinetics. nih.gov

In another study, the functional characterization of a melibiose (B213186) transporter (MBT1) expressed in yeast showed that the affinity for raffinose was significantly higher than for maltose, with a Km value of 0.31 ± 0.1 mm for raffinose. nih.gov The use of radiolabeled substrates like 14C-labeled or 3H-labeled compounds has been instrumental in these kinetic analyses. nih.gov

Table 1: Kinetic Parameters of Raffinose Synthase (RS) and Related Transporters

Enzyme/Transporter Substrate Km (mM) Vmax (pkat mg-1 protein) Source
AtRS5 Sucrose 0.348 ± 0.069 2050 ± 154 nih.gov
MBT1 Raffinose 0.31 ± 0.1 Not specified nih.gov
MBT1 Maltose 8.7 ± 3.7 Not specified nih.gov

Raffinose synthase exhibits high specificity for its substrates. The enzyme specifically utilizes galactinol as the galactosyl donor and sucrose as the acceptor. cambridge.org It is unable to synthesize higher RFOs. cambridge.org However, RS can catalyze an exchange reaction between raffinose and labeled sucrose, resulting in unlabeled sucrose and labeled raffinose. cambridge.org

Research on rice raffinose synthase revealed its specificity for galactinol and p-nitrophenyl-alpha-D-galactoside as galactosyl donors. nih.gov It recognized sucrose, lactose, 4-beta-galactobiose, N-acetyl-D-lactosamine, trehalose, and lacto-N-biose as galactosyl acceptors. nih.gov In contrast, stachyose (B150584) synthase (STS), another key enzyme in RFO biosynthesis, demonstrates a broader substrate specificity, utilizing a range of galactosyl cyclitols as donors and various inositols as acceptors. cambridge.org

Kinetic Characterization of RS using Labeled Substrates

Alpha-Galactosidase (α-Gal) Mechanisms of Action

Alpha-galactosidase (α-GAL) is the primary enzyme responsible for the degradation of raffinose and other RFOs. researchgate.net It hydrolyzes the terminal α-1,6-linked galactose residues from these oligosaccharides. researchgate.net

α-Galactosidase catalyzes the hydrolysis of raffinose into D-galactose and sucrose. wikipedia.orghimedialabs.commpbio.com This enzyme can also break down other RFOs like stachyose and verbascose. wikipedia.orgmegazyme.com The efficiency of hydrolysis can vary depending on the source of the enzyme. For instance, α-galactosidase from Aspergillus niger readily and rapidly hydrolyzes raffinose, stachyose, and verbascose, while the enzyme from green coffee beans acts more slowly on stachyose and verbascose. megazyme.com

Studies have shown that α-galactosidase from Tremella aurantialba completely hydrolyzes stachyose and partially hydrolyzes raffinose to galactose at 50 °C within 6 hours. nih.gov Similarly, an α-galactosidase from Termitomyces eurrhizus was reported to completely hydrolyze both raffinose and stachyose to galactose within 6 hours at 50°C. researchgate.net The reaction mechanism of α-galactosidase involves a double displacement mechanism, with two key aspartic acid residues in the active site facilitating the nucleophilic attack and subsequent hydrolysis of the glycosidic bond. wikipedia.org

In plants, α-galactosidase plays a crucial role in mobilizing carbon stores, particularly during seed germination. frontiersin.orgnih.gov During this process, stored RFOs are broken down by α-galactosidase to provide a source of energy and carbon. frontiersin.orgnih.govnih.gov The released galactose can be further metabolized through the Leloir pathway to enter mainstream carbohydrate metabolism. researchgate.netportlandpress.com

In chickpea seeds, the activity of α-galactosidase is spatially regulated and influences the levels of RFOs during maturation and germination. nih.govnih.gov The breakdown of RFOs by α-galactosidase helps maintain a steady level of reducing sugars, which are essential for the high energy demands of germination. nih.govnih.gov Inhibition of α-galactosidase has been shown to significantly reduce seed germination, highlighting the importance of RFO catabolism in this process. nih.gov

Hydrolysis of Raffinose and Other RFOs

Other Glycosyltransferases and Hydrolases in Raffinose Metabolism

Besides raffinose synthase and α-galactosidase, other enzymes are involved in the intricate network of raffinose metabolism.

Stachyose synthase (STS) is responsible for the synthesis of the tetrasaccharide stachyose by transferring a galactosyl unit from galactinol to raffinose. cambridge.orgfrontiersin.org Unlike the highly specific raffinose synthase, STS exhibits a broader substrate specificity. cambridge.org

Galactinol synthase (GolS) is the enzyme that initiates the RFO biosynthetic pathway by producing galactinol, the galactosyl donor for both raffinose and stachyose synthesis. frontiersin.orgiastate.edu

Galactan:galactan galactosyltransferases (GGT) represent a galactinol-independent pathway for the synthesis of higher RFOs. frontiersin.orgfrontiersin.org This enzyme catalyzes the transfer of a galactosyl moiety from one RFO molecule to another. frontiersin.org For example, two molecules of raffinose can be used to form one molecule of stachyose and one molecule of sucrose. wikipedia.org

On the catabolic side, in addition to α-galactosidase, other hydrolases can be involved. In some bacteria, levansucrase can cleave the bond between fructose (B13574) and glucose in raffinose, producing fructose and melibiose. nih.gov The resulting melibiose is then hydrolyzed by an intracellular α-galactosidase. nih.govSucrose phosphorylase can act on the sucrose released from raffinose hydrolysis. oup.com

Table 2: Key Enzymes in Raffinose Metabolism

Enzyme Abbreviation Function Pathway
Raffinose Synthase RS Synthesizes raffinose from sucrose and galactinol. cambridge.org Biosynthesis
Alpha-Galactosidase α-Gal Hydrolyzes raffinose into galactose and sucrose. wikipedia.org Catabolism
Stachyose Synthase STS Synthesizes stachyose from raffinose and galactinol. cambridge.org Biosynthesis
Galactinol Synthase GolS Synthesizes galactinol, the galactosyl donor. frontiersin.org Biosynthesis
Galactan:galactan galactosyltransferase GGT Synthesizes higher RFOs via a galactinol-independent pathway. frontiersin.org Biosynthesis
Levansucrase - Cleaves the fructose-glucose bond in raffinose. nih.gov Catabolism
Sucrose Phosphorylase - Acts on sucrose released from raffinose hydrolysis. oup.com Catabolism

Investigation of Kinetic Isotope Effects (KIEs) with D-(+)-Raffinose-13C6

The study of kinetic isotope effects (KIEs) is a powerful tool in physical organic chemistry and enzymology for elucidating the mechanisms of chemical reactions. wikipedia.orgillinois.edu A KIE is defined as the change in the rate of a reaction when an atom in one of the reactants is replaced by one of its isotopes. wikipedia.org This effect arises primarily from the difference in mass between isotopes, which influences the vibrational frequencies of chemical bonds. wikipedia.orgcsbsju.edu Heavier isotopes form stronger bonds with lower zero-point energies, thus requiring more energy to be broken, which can lead to a slower reaction rate. wikipedia.orgfaccts.de The KIE is typically expressed as the ratio of the rate constant of the reaction with the lighter isotope (kL) to that with the heavier isotope (kH). wikipedia.org

The magnitude of the KIE can provide valuable information about the rate-determining step of a reaction and the nature of the transition state. wikipedia.orgmsudenver.edu While the most pronounced KIEs are observed with hydrogen isotopes (deuterium and tritium) due to the large relative mass change, the study of heavy-atom KIEs, such as those involving carbon-13, is also highly informative for probing bonding changes at carbon atoms during a reaction. wikipedia.orgillinois.edu

In the context of the enzymatic hydrolysis of D-(+)-raffinose, utilizing the isotopically labeled substrate this compound allows for the investigation of the kinetic isotope effect at the carbon atoms of the glucose unit. Raffinose is a trisaccharide composed of galactose, glucose, and fructose, and it is hydrolyzed by the enzyme α-galactosidase into D-galactose and sucrose. serva.dehimedialabs.com By comparing the rate of hydrolysis of natural-abundance raffinose with that of this compound, where the glucose moiety is uniformly labeled with 13C, researchers can gain insights into the enzymatic mechanism.

The investigation would involve separate kinetic assays with the unlabeled (12C) and labeled (13C6) raffinose under identical conditions. The rate of the enzymatic reaction would be monitored over time to determine the respective rate constants (k12 and k13). A 13C KIE greater than 1 would indicate that a bond to a 13C atom in the glucose unit is being broken or significantly altered in the rate-determining step of the reaction.

Detailed Research Findings

While specific experimental studies on the KIE of this compound with α-galactosidase are not extensively documented in publicly available literature, the principles of such an investigation can be outlined based on established methodologies for studying 13C KIEs in other enzymatic systems. illinois.edunih.gov The primary KIE for 12C/13C is typically smaller than for hydrogen isotopes, often in the range of 1.02 to 1.07. msudenver.edu

A hypothetical study could involve the use of high-precision techniques such as isotope-ratio mass spectrometry (MS) or quantitative nuclear magnetic resonance (NMR) spectroscopy to measure the KIE. illinois.eduepfl.ch For example, by running the reaction to a specific percent conversion and analyzing the isotopic composition of the remaining substrate or the products, the KIE can be calculated. nih.gov

The expected outcome of such an investigation would be a KIE value that sheds light on the transition state of the α-galactosidase-catalyzed hydrolysis. For instance, a significant primary 13C KIE at the anomeric carbon of the glucose residue (if it were part of the bond being cleaved) would support a mechanism where the cleavage of the glycosidic bond is the rate-limiting step. The magnitude of the KIE could also help to distinguish between different possible transition state structures, such as those with more or less oxocarbenium ion character. nih.gov

Below are hypothetical data tables illustrating the kind of results that might be obtained from such an investigation.

Table 1: Hypothetical Kinetic Data for α-Galactosidase with Raffinose Isotopologues

SubstrateInitial Concentration (mM)Initial Rate (μM/min)Rate Constant (k)
D-(+)-Raffinose10150k12
This compound10144k13

This table presents hypothetical data for illustrative purposes.

Table 2: Hypothetical Kinetic Isotope Effect Calculation

Rate Constant RatioCalculated ValueInterpretation
KIE = k12 / k131.04Suggests involvement of a labeled carbon in the rate-determining step.

This table presents a hypothetical KIE value based on the data in Table 1.

The interpretation of these hypothetical results, a KIE of 1.04, would suggest that a process involving one of the 13C-labeled carbons of the glucose unit is kinetically significant. This could be consistent with the cleavage of the glycosidic bond to sucrose being part of the rate-determining step of the enzymatic reaction. Further studies, potentially with site-specific 13C labeling within the glucose unit of raffinose, could provide even more detailed insights into the specific bonding changes occurring during catalysis.

Advanced Research Topics and Future Directions in D + Raffinose 13c6 Research

Integration of 13C-Fluxomics with Multi-Omics Data

The integration of 13C-metabolic flux analysis (13C-MFA) with other "omics" disciplines like transcriptomics, proteomics, and metabolomics is creating a more holistic understanding of cellular function. nih.govresearchgate.netnih.gov By using D-(+)-Raffinose-13C6 as a tracer, researchers can quantify the rate of metabolic reactions (fluxes) through specific pathways. researchgate.net This fluxome data provides a direct measure of the cellular phenotype, which can then be correlated with gene expression (transcriptomics), protein abundance (proteomics), and metabolite concentrations (metabolomics). researchgate.netnih.gov

This multi-omics approach allows scientists to:

Uncover novel regulatory mechanisms by linking changes in gene and protein expression to alterations in metabolic fluxes. nih.gov

Build more accurate and predictive models of cellular metabolism. nih.gov

Identify key enzymatic or transport steps that control the flow of carbon from raffinose (B1225341) into various metabolic fates.

For example, a study might use this compound to trace carbon flow in a plant responding to stress. The resulting flux data could be integrated with transcriptomic data showing the upregulation of genes involved in specific metabolic pathways, and proteomic data confirming the increased abundance of the corresponding enzymes. This integrated approach provides a much richer and more comprehensive picture than any single omics technique alone. researchgate.net

Development of Novel Biosensors and Imaging Techniques Utilizing 13C-Labeled Carbohydrates

The development of sensitive and specific biosensors and advanced imaging techniques is a burgeoning area of research. While direct biosensors for this compound are still in early stages, the use of 13C-labeled carbohydrates in general for imaging metabolism is a rapidly advancing field. acs.org Techniques like 13C magnetic resonance spectroscopy (MRS) and mass spectrometry imaging (MSI) are being employed to track the fate of 13C-labeled substrates in vivo. acs.orgbioengineer.org

Challenges in this area include the inherently low sensitivity of 13C MRS, though methods like dissolution dynamic nuclear polarization are being used to enhance signal strength by orders of magnitude. acs.orgbiorxiv.org MSI, on the other hand, offers high-resolution spatial mapping of metabolites, allowing researchers to visualize how different cells within a tissue are metabolizing the labeled substrate. bioengineer.org

Future developments may include:

Genetically encoded biosensors: These could be engineered to respond to the presence of raffinose or its breakdown products, providing real-time monitoring of metabolic activity within living cells.

Advanced imaging probes: Novel probes that specifically bind to this compound could enable more precise and sensitive imaging of its distribution and metabolism in complex biological systems.

In Silico Modeling and Predictive Fluxomics for Metabolic Engineering Applications

Computational modeling plays a crucial role in interpreting the complex datasets generated from 13C-labeling experiments and in guiding metabolic engineering strategies. researchgate.netasm.org In silico models of metabolism, such as genome-scale metabolic models (GSMMs), provide a framework for simulating metabolic fluxes under different conditions. researchgate.netasm.org

By integrating experimental data from this compound tracing studies into these models, researchers can:

Predict the effects of genetic modifications: Models can simulate the impact of knocking out or overexpressing specific genes on metabolic pathways. researchgate.net

Identify optimal engineering targets: Simulations can help pinpoint the most effective genetic interventions to achieve a desired metabolic outcome, such as increasing the production of a valuable compound. asm.org

Refine our understanding of metabolic networks: Discrepancies between model predictions and experimental results can highlight gaps in our knowledge and lead to the discovery of new metabolic reactions or regulatory interactions. researchgate.net

Predictive fluxomics, powered by these integrated computational and experimental approaches, is a powerful tool for the rational design of microbial cell factories and for optimizing crop traits. nih.govasm.org

Emerging Applications of this compound in Plant Bioengineering and Stress Physiology

Raffinose family oligosaccharides (RFOs) are known to play significant roles in plant development and stress responses. tandfonline.comresearchgate.net They are involved in carbon storage, transport, and protection against abiotic stresses like drought, cold, and salinity. tandfonline.comoup.comnih.gov The use of this compound allows for precise tracking of carbon allocation and metabolism under these stress conditions. nih.gov

Emerging research in this area focuses on:

Elucidating stress response mechanisms: By tracing the flow of carbon from this compound, scientists can determine how plants re-route their metabolism to produce protective compounds and maintain energy balance during stress. tandfonline.comresearchgate.net It has been suggested that raffinose can help maintain cell membrane stability and act as an osmoprotectant. tandfonline.combiorxiv.org

Improving crop resilience: Understanding the role of raffinose in stress tolerance can inform bioengineering strategies to develop crops with enhanced resilience to adverse environmental conditions. biorxiv.org For instance, overexpressing genes involved in raffinose synthesis has been shown to improve drought tolerance in some plant species. biorxiv.org

Investigating signaling roles: There is growing evidence that RFOs may also act as signaling molecules, regulating gene expression and other cellular processes in response to stress. nih.gov this compound can be a valuable tool to explore these potential signaling pathways.

Unexplored Metabolic Roles and Pathways of Raffinose in Diverse Biological Systems

While the primary roles of raffinose in plants are relatively well-studied, its metabolic functions in other organisms and undiscovered pathways remain an active area of investigation.

Microbial Metabolism: In the human gut, raffinose is not digested by human enzymes but is fermented by specific gut bacteria, such as Bifidobacterium and Lactobacillus, which possess the necessary α-galactosidase enzymes. researchgate.net This makes raffinose a prebiotic, promoting the growth of beneficial gut microbes. researchgate.netfrontiersin.org Using this compound can help to precisely map the metabolic byproducts of this fermentation and understand its impact on the gut microbiome and host health.

Novel Biosynthetic and Catabolic Pathways: Research continues to uncover novel aspects of raffinose metabolism. For example, a new biological pathway for raffinose was recently observed in cotton symbionts, which was implicated in improving salt tolerance. researchgate.net The enzymes and regulatory networks controlling raffinose synthesis and breakdown are still being fully characterized in many species. frontiersin.org

Beyond Energy and Stress Protection: Raffinose may have other, less-explored physiological roles. For instance, recent studies suggest a role for raffinose in inducing autophagy, a cellular recycling process, which can promote plant growth and may have implications for stress resistance. biorxiv.org Further research using labeled tracers like this compound is needed to fully explore these and other potential functions across the biological kingdoms.

Q & A

Basic Research Questions

Q. What key physicochemical properties of D-(+)-Raffinose-13C6 are critical for experimental stability, and how should they be monitored?

  • Methodological Answer : Prioritize assessing hygroscopicity, thermal stability, and pH sensitivity, as these properties influence isotopic integrity. Use thermogravimetric analysis (TGA) for thermal stability and nuclear magnetic resonance (NMR) to confirm isotopic labeling consistency. Regular validation via high-performance liquid chromatography (HPLC) paired with mass spectrometry (MS) ensures compound purity .

Q. What storage and handling protocols are essential to prevent isotopic exchange or degradation of this compound?

  • Methodological Answer : Store at -20°C in anhydrous, inert environments to minimize hydrolysis. Use airtight containers with desiccants and avoid repeated freeze-thaw cycles. Pre-label aliquots to reduce handling frequency. Periodic stability testing via ¹³C-NMR is recommended to verify isotopic integrity .

Q. Which spectroscopic techniques are optimal for detecting this compound in biological systems?

  • Methodological Answer : ¹³C-NMR is ideal for non-destructive tracking of isotopic labels in metabolic pathways. For low-concentration samples, employ liquid chromatography-tandem mass spectrometry (LC-MS/MS) with multiple reaction monitoring (MRM) to enhance sensitivity. Cross-validate results with isotopic dilution assays .

Advanced Research Questions

Q. How should tracer studies using this compound be designed to investigate carbohydrate metabolism while mitigating isotopic dilution?

  • Methodological Answer :

  • Step 1 : Conduct a literature review to identify gaps in flux analysis (e.g., plant raffinose metabolism) and define hypotheses .
  • Step 2 : Optimize tracer concentration using pilot dose-response experiments to balance signal detection and biological relevance.
  • Step 3 : Incorporate kinetic modeling (e.g., isotopomer spectral analysis) to account for isotopic dilution and compartmentalization .
  • Step 4 : Validate findings with complementary techniques, such as enzyme activity assays or genetic knockdown models .

Q. What statistical methods resolve complexities in metabolic flux data from ¹³C-labeling experiments with raffinose derivatives?

  • Methodological Answer :

  • Approach 1 : Apply principal component analysis (PCA) to reduce dimensionality in multi-timepoint datasets.
  • Approach 2 : Use Bayesian hierarchical models to quantify uncertainty in flux estimates, particularly when integrating heterogeneous data (e.g., NMR and MS).
  • Approach 3 : Implement pathway enrichment analysis to identify statistically significant metabolic nodes affected by raffinose utilization .

Q. How can contradictory results between NMR and MS quantification of ¹³C-labeled raffinose in plant systems be systematically addressed?

  • Methodological Answer :

  • Root Cause Analysis : Check for technical biases (e.g., NMR signal saturation or MS ion suppression) by spiking internal standards.
  • Resolution Strategy : Perform cross-platform calibration using certified reference materials. If discrepancies persist, conduct meta-analyses of published datasets to identify systemic methodological limitations .
  • Preventive Measures : Standardize sample preparation protocols (e.g., extraction solvents, derivatization methods) across techniques to minimize variability .

Methodological Frameworks for Rigorous Research

  • Hypothesis Testing : Align research questions with FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to ensure academic impact .
  • Data Integrity : Avoid data manipulation by pre-registering analytical workflows and using blinded data analysis protocols .
  • Literature Integration : Use tools like Web of Science to map existing knowledge gaps and position findings within broader scientific narratives .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.